p-Glyoxylophenetidide

Description

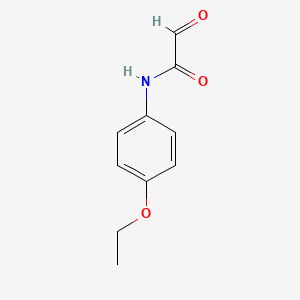

p-Glyoxylophenetidide is a synthetic organic compound hypothesized to consist of a glyoxyl group (O=C-CHO) conjugated to a phenetidide moiety, which is derived from p-ethoxyaniline (phenetidine) via an amide linkage. The glyoxyl group may confer reactivity for crosslinking or metabolic interactions, while the ethoxy and aromatic components could influence solubility and stability.

Properties

CAS No. |

59159-83-0 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-2-oxoacetamide |

InChI |

InChI=1S/C10H11NO3/c1-2-14-9-5-3-8(4-6-9)11-10(13)7-12/h3-7H,2H2,1H3,(H,11,13) |

InChI Key |

MOKZCRNOEFJGAC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Glyoxylophenetidide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of phenetidine with glyoxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The resulting product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

p-Glyoxylophenetidide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

p-Glyoxylophenetidide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interaction with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of p-Glyoxylophenetidide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below compares p-Glyoxylophenetidide with glyphosate (a herbicide), 2-aminobenzamides (pharmacologically active agents), and p-hexyloxybenzylidene p-aminophenol (a research chemical):

Key Observations:

- Glyoxyl vs. Phosphonomethyl Groups: Glyphosate’s phosphonomethyl group enables chelation of metal ions in plants, critical for its herbicidal activity . In contrast, this compound’s glyoxyl group may participate in nucleophilic reactions or act as a metabolic intermediate.

- Aromatic Substituents: The ethoxy group in this compound differs from glyphosate’s glycine moiety and 2-aminobenzamides’ simpler benzene backbone. Such substituents influence lipophilicity and bioavailability.

- Amide Linkages: Both this compound and 2-aminobenzamides feature amide bonds, which are pivotal for stability and target binding in pharmaceuticals .

Chemical Stability and Reactivity

- Glyphosate : Reacts violently with strong oxidizers, acids, and bases, necessitating storage in inert conditions .

- This compound : Hypothetically, its glyoxyl group may render it sensitive to nucleophiles (e.g., amines, thiols) and oxidizing agents, akin to glyphosate’s incompatibilities .

- p-Hexyloxybenzylidene p-aminophenol: The benzylidene group likely enhances thermal stability, making it suitable for liquid crystal applications .

Toxicological Profiles

- Glyphosate: Classified as low toxicity in mammals but controversial due to alleged carcinogenic metabolites .

- 2-Aminobenzamides: Generally low acute toxicity but may exhibit genotoxicity at high doses .

- This compound: No direct data available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.